

# Benzyl 1-Boc-piperidine-3-carboxylate CAS number

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## Compound of Interest

Compound Name:	Benzyl 1-Boc-piperidine-3-carboxylate
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An In-Depth Technical Guide to **Benzyl 1-Boc-piperidine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **Benzyl 1-Boc-piperidine-3-carboxylate** (CAS No. 139985-95-8) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its unique trifunctional architecture, featuring a Boc-protected amine, a benzyl ester, and a chiral center at the C3 position, offers a versatile platform for constructing complex molecular scaffolds. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental insights. We will explore its role as a key intermediate in the development of novel therapeutics, detailing robust protocols for its synthesis and subsequent chemical manipulation. This document is intended to serve as a practical resource for scientists engaged in drug discovery and process development, enabling the efficient and strategic utilization of this valuable synthetic intermediate.

## Introduction: A Scaffold of Significance

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.<sup>[3][4]</sup> Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial orientation of substituents to maximize interactions with biological targets. The N-benzyl piperidine motif, in

particular, is frequently used to introduce crucial cation- $\pi$  interactions and to fine-tune physicochemical properties.<sup>[4]</sup>

**Benzyl 1-Boc-piperidine-3-carboxylate** capitalizes on this scaffold by incorporating two critical functional groups that grant chemists exquisite control over synthetic strategy:

- The N-Boc Group (tert-butyloxycarbonyl): This protecting group deactivates the piperidine nitrogen, preventing its participation in undesired side reactions (e.g., N-alkylation) and directing reactivity to other parts of the molecule. Its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions make it an ideal choice for multi-step syntheses.
- The Benzyl Ester: This group serves a dual purpose. It acts as a stable protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions that are orthogonal to the acid-labile Boc group. Furthermore, the benzyl moiety itself can be a key pharmacophoric element, engaging in hydrophobic and  $\pi$ -stacking interactions within a receptor's binding pocket.<sup>[5]</sup>

This strategic combination makes the title compound an invaluable starting material for creating libraries of substituted piperidine derivatives for structure-activity relationship (SAR) studies, particularly in the development of analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.<sup>[6]</sup>

## Physicochemical Properties & Characterization

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of **Benzyl 1-Boc-piperidine-3-carboxylate** are summarized below.

Property	Value	Source
CAS Number	139985-95-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>18</sub> H <sub>25</sub> NO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	319.40 g/mol	<a href="#">[2]</a> <a href="#">[7]</a>
IUPAC Name	1-tert-butyl 3-benzyl piperidine-1,3-dicarboxylate	N/A
Synonyms	3-benzyl-tert-butyl piperidine-1,3-dicarboxylate	<a href="#">[2]</a> <a href="#">[7]</a>
Appearance	Typically a colorless oil or low-melting solid	N/A
Solubility	Soluble in most organic solvents (DCM, EtOAc, THF)	<a href="#">[8]</a>
Storage	Store at 4°C for long-term stability	<a href="#">[7]</a>

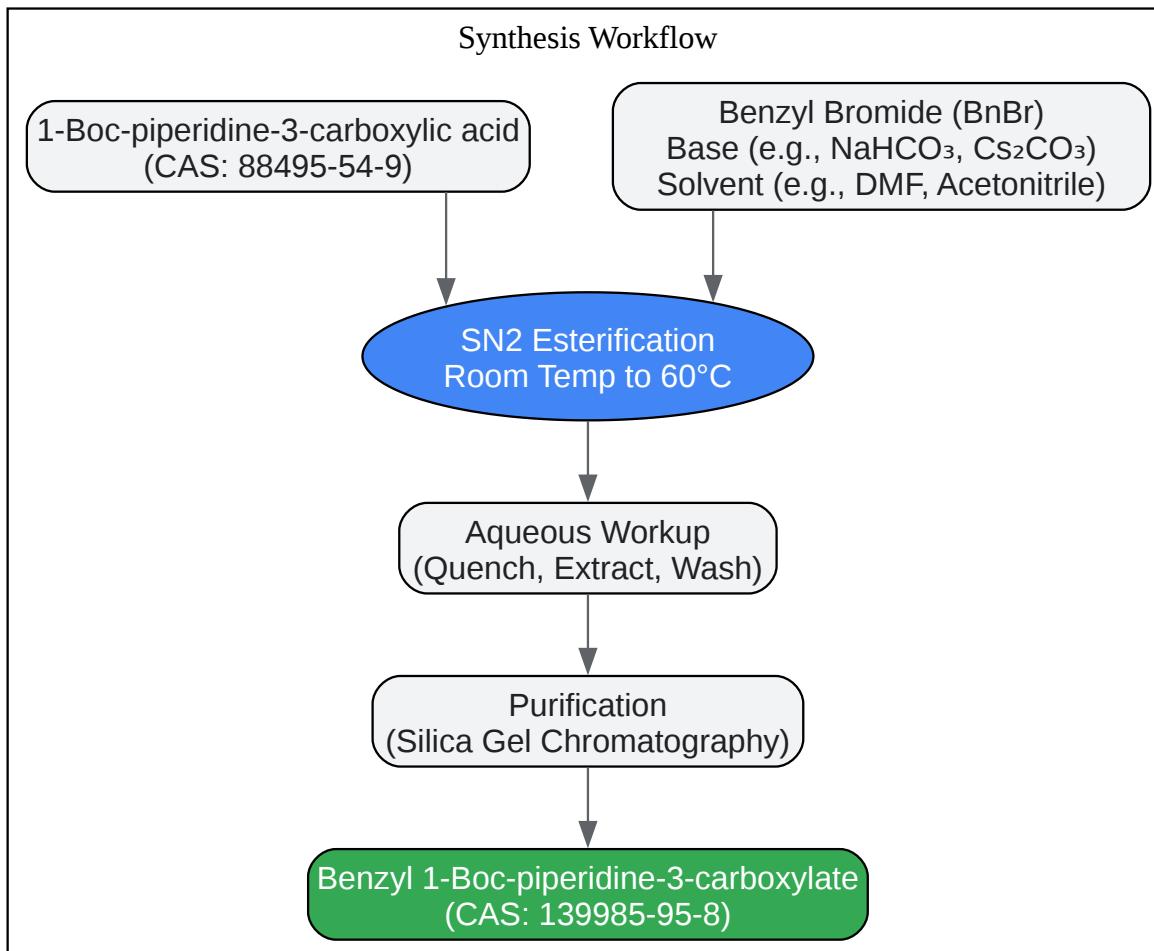
## Spectroscopic Data Interpretation

While specific spectra should be acquired for each batch, typical <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data provide confirmation of the structure. Key expected signals include:

- <sup>1</sup>H NMR: Resonances for the tert-butyl protons (~1.4 ppm), the piperidine ring protons (a complex multiplet pattern from ~1.5-4.0 ppm), the benzylic methylene protons (~5.1 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).
- <sup>13</sup>C NMR: Signals corresponding to the quaternary and methyl carbons of the Boc group, the carbons of the piperidine ring, the benzylic carbon, the ester carbonyl, and the aromatic carbons.
- Mass Spectrometry (MS): The expected molecular ion peak [M+H]<sup>+</sup> would be observed at m/z 320.4.

## Synthesis & Mechanism

The most direct and common synthesis of **Benzyl 1-Boc-piperidine-3-carboxylate** involves the benzylation of the corresponding carboxylic acid, (S)-1-Boc-piperidine-3-carboxylic acid. This approach is favored for its high efficiency and use of readily available starting materials.



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Caption: General workflow for the synthesis of the title compound.

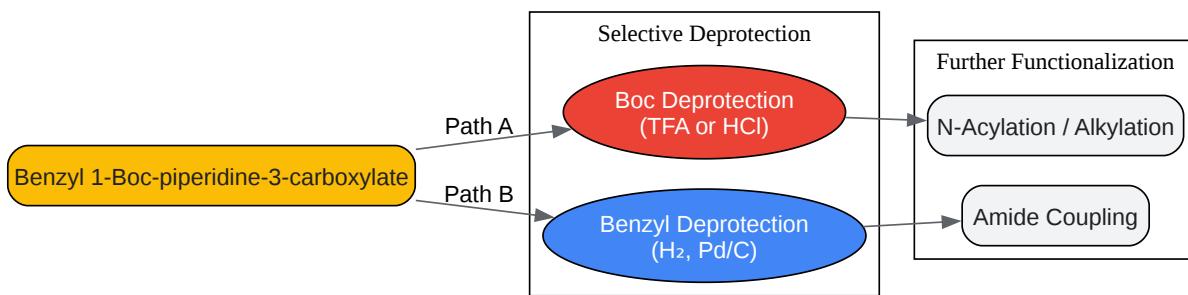
## Mechanistic Rationale

The core of the synthesis is a classic  $S_N2$  reaction. The causality behind the choice of reagents is critical for success:

- **Base Selection:** A mild to moderate base, such as sodium bicarbonate ( $\text{NaHCO}_3$ ) or cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ), is used to deprotonate the carboxylic acid, forming the carboxylate anion. This anion is the active nucleophile. A strong base is unnecessary and could promote side reactions. Cesium carbonate is often preferred as the resulting cesium carboxylate is highly dissociated and more nucleophilic in organic solvents, often leading to faster reaction times and higher yields.
- **Solvent Choice:** A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (e.g.,  $\text{Na}^+$ ,  $\text{Cs}^+$ ) while leaving the carboxylate anion relatively "bare" and highly reactive. They are also able to dissolve both the polar carboxylate salt and the less polar benzyl bromide.
- **Electrophile:** Benzyl bromide is an excellent electrophile for this  $\text{S}_{\text{n}}2$  reaction due to the bromine being a good leaving group and the benzylic carbon being susceptible to nucleophilic attack.

## Applications in Drug Discovery and Organic Synthesis

The utility of **Benzyl 1-Boc-piperidine-3-carboxylate** lies in its capacity for controlled, sequential deprotection and functionalization. This allows it to serve as a versatile scaffold for building molecular complexity.



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Caption: Synthetic utility via orthogonal deprotection pathways.

- Path A (Boc Removal): Treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane selectively cleaves the Boc group, exposing the secondary amine. This free amine can then undergo a vast array of reactions, including N-alkylation, N-acylation, reductive amination, or arylation, to introduce diversity at the N1 position.
- Path B (Benzyl Removal): Catalytic hydrogenolysis (e.g., H<sub>2</sub> gas over a palladium-on-carbon catalyst) cleanly removes the benzyl group, revealing the carboxylic acid. This acid is a handle for amide bond formation, coupling with various amines to build another vector of diversity.

This orthogonal strategy is a cornerstone of modern library synthesis for drug discovery, allowing for the rapid generation of analogues to probe the chemical space around the piperidine core.

## Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult relevant safety data sheets and perform a risk assessment.[9][10]

### Protocol: Synthesis of Benzyl 1-Boc-piperidine-3-carboxylate

- Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
- Base Addition: Add cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 1.5 eq) to the solution. Stir the resulting suspension at room temperature for 20 minutes.
- Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
- Reaction: Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-6 hours).

- Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate.
- Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
- Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

## Protocol: Boc Group Deprotection

- Setup: Dissolve the **Benzyl 1-Boc-piperidine-3-carboxylate** (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
- Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
- Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
- Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
- Isolation: The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated  $\text{NaHCO}_3$  solution) and extracted to yield the free amine.

## Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is paramount.

- Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood. [9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing dust or vapors.[9][11]

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] For long-term storage, refrigeration at 2-8°C is recommended to ensure stability.
- Reagents: Be particularly cautious when handling reagents used in its synthesis. Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood. Strong acids like TFA are corrosive.

## Conclusion

**Benzyl 1-Boc-piperidine-3-carboxylate** is more than just a chemical intermediate; it is a strategic tool for molecular design. Its robust and well-defined structure, combined with orthogonally protected functional groups, provides an efficient and versatile entry point into a vast chemical space of piperidine-based compounds. For researchers in drug discovery, mastering the synthesis and manipulation of this scaffold is a key step toward the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

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